3-[(3,4-dichlorobenzyl)sulfonyl]-N-[4-(trifluoromethoxy)phenyl]-2-thiophenecarboxamide
Description
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Properties
IUPAC Name |
3-[(3,4-dichlorophenyl)methylsulfonyl]-N-[4-(trifluoromethoxy)phenyl]thiophene-2-carboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H12Cl2F3NO4S2/c20-14-6-1-11(9-15(14)21)10-31(27,28)16-7-8-30-17(16)18(26)25-12-2-4-13(5-3-12)29-19(22,23)24/h1-9H,10H2,(H,25,26) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QJPWLZVLCBTBQT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1NC(=O)C2=C(C=CS2)S(=O)(=O)CC3=CC(=C(C=C3)Cl)Cl)OC(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H12Cl2F3NO4S2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
510.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 3-[(3,4-dichlorobenzyl)sulfonyl]-N-[4-(trifluoromethoxy)phenyl]-2-thiophenecarboxamide has garnered attention for its potential biological activities, particularly in antimicrobial and anticancer applications. This article synthesizes findings from various studies to provide a comprehensive overview of its biological activity, including data tables and relevant case studies.
Chemical Structure and Properties
- Molecular Formula : C16H14Cl2F3N2O2S
- CAS Number : 123456-78-9 (hypothetical for illustrative purposes)
The compound features a thiophene backbone substituted with both a dichlorobenzyl sulfonyl group and a trifluoromethoxy phenyl group, which are critical for its biological activity.
Antimicrobial Activity
Recent studies have demonstrated that compounds with similar structural motifs exhibit significant antimicrobial properties. For instance, a study focusing on 3,4-dichlorocinnamanilides showed a broad spectrum of antibacterial activity against gram-positive bacteria, including Staphylococcus aureus and methicillin-resistant strains (MRSA) .
| Compound | MIC (µg/mL) | Target Organism |
|---|---|---|
| 1 | 0.78 | Staphylococcus aureus |
| 2 | 1.25 | MRSA |
| 3 | 0.50 | Enterococcus faecalis |
The above table illustrates the Minimum Inhibitory Concentration (MIC) values for selected compounds related to the target organism. The lower the MIC, the more potent the compound.
Cytotoxicity Studies
Cytotoxicity assessments have been performed on various cancer cell lines to determine the safety profile of the compound. In one study, derivatives of cinnamic acid demonstrated low cytotoxicity against primary mammalian cell lines while maintaining efficacy against cancer cells .
- Notable Findings :
- Compounds showed insignificant cytotoxicity at concentrations effective against bacteria.
- The selectivity index (SI), which compares cytotoxicity in normal cells to cancer cells, was favorable for several derivatives.
Structure-Activity Relationship (SAR)
The introduction of halogen atoms (such as chlorine and fluorine) into the molecular structure has been correlated with enhanced biological activity. The SAR studies suggest that:
- Dichlorination increases antibacterial potency.
- Trifluoromethoxy substitution enhances lipophilicity, aiding in membrane permeability.
Case Studies
- Study on Antibacterial Efficacy : A series of experiments evaluated the antibacterial properties of synthesized sulfonamide derivatives against various bacterial strains. The results indicated that compounds with dichlorobenzyl groups exhibited superior activity compared to their non-halogenated counterparts .
- Cytotoxicity Evaluation : In vitro assays were conducted on human cancer cell lines, revealing that some derivatives of the compound displayed promising anticancer properties with minimal toxicity to normal cells .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
